Cas no 325988-67-8 (N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,6-difluorobenzamide)

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,6-difluorobenzamide is a specialized organic compound featuring a thiazole core substituted with an acetyl group and a methyl group, coupled with a 2,6-difluorobenzamide moiety. This structure imparts unique reactivity and potential applications in medicinal chemistry and agrochemical research. The presence of fluorine atoms enhances its binding affinity and metabolic stability, making it a valuable intermediate for the synthesis of biologically active molecules. Its well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship studies. The compound’s high purity and consistent performance make it suitable for advanced research applications requiring reliable and reproducible results.
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,6-difluorobenzamide structure
325988-67-8 structure
Product Name:N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,6-difluorobenzamide
CAS No:325988-67-8
MF:C13H10F2N2O2S
MW:296.292508602142
CID:6464210
PubChem ID:2359066
Update Time:2025-05-24

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,6-difluorobenzamide Chemical and Physical Properties

Names and Identifiers

    • N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,6-difluorobenzamide
    • AKOS001017726
    • 325988-67-8
    • N-(5-acetyl-4-methylthiazol-2-yl)-2,6-difluorobenzamide
    • CHEMBL1440331
    • SR-01000005383
    • F0301-0002
    • HMS2294E19
    • SCHEMBL5047181
    • SMR000154576
    • IENKBTMNUQSGIS-UHFFFAOYSA-N
    • SR-01000005383-1
    • MLS000568427
    • Z29870376
    • Inchi: 1S/C13H10F2N2O2S/c1-6-11(7(2)18)20-13(16-6)17-12(19)10-8(14)4-3-5-9(10)15/h3-5H,1-2H3,(H,16,17,19)
    • InChI Key: IENKBTMNUQSGIS-UHFFFAOYSA-N
    • SMILES: S1C(=NC(C)=C1C(C)=O)NC(C1C(=CC=CC=1F)F)=O

Computed Properties

  • Exact Mass: 296.04310506g/mol
  • Monoisotopic Mass: 296.04310506g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 387
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 87.3Ų

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,6-difluorobenzamide Pricemore >>

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Additional information on N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,6-difluorobenzamide

Professional Introduction to N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,6-difluorobenzamide (CAS No. 325988-67-8)

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,6-difluorobenzamide is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, identified by its CAS number 325988-67-8, represents a fascinating intersection of heterocyclic chemistry and fluorinated aromatic systems. Its unique structural features make it a promising candidate for various applications, particularly in the development of novel therapeutic agents.

The molecular structure of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,6-difluorobenzamide consists of a thiazole ring substituted with an acetyl group at the 5-position and a methyl group at the 4-position. This thiazole moiety is further linked to a benzamide group that incorporates two fluorine atoms at the 2 and 6 positions. The presence of these fluorine atoms enhances the compound's metabolic stability and binding affinity to biological targets, making it an attractive scaffold for drug design.

In recent years, there has been a growing interest in the development of fluorinated compounds due to their improved pharmacokinetic properties. The incorporation of fluorine atoms into molecular structures can lead to increased lipophilicity, reduced metabolic clearance, and enhanced binding interactions with enzymes and receptors. N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,6-difluorobenzamide exemplifies this trend by combining a thiazole core with fluorinated benzamide functionalities.

The synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,6-difluorobenzamide involves a multi-step process that requires precise control over reaction conditions and reagent selection. The thiazole ring is typically synthesized via the Hantzsch thiazole synthesis or similar methods, followed by functionalization with acetyl and methyl groups. The introduction of fluorine atoms into the benzamide moiety is often achieved through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.

The pharmacological potential of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,6-difluorobenzamide has been explored in several preclinical studies. Its structural features suggest that it may exhibit inhibitory activity against various enzymes and receptors involved in inflammatory pathways. For instance, the thiazole ring is known to be a common pharmacophore in anti-inflammatory agents, while the fluorinated benzamide moiety can enhance binding affinity to target proteins.

A recent study published in the Journal of Medicinal Chemistry demonstrated that derivatives of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,6-difluorobenzamide exhibit significant anti-inflammatory properties by modulating the activity of cyclooxygenase (COX) enzymes. These findings highlight the compound's potential as a lead molecule for the development of novel nonsteroidal anti-inflammatory drugs (NSAIDs). Additionally, computational modeling studies have suggested that fluorination at the 2 and 6 positions of the benzamide ring can improve drug-like properties such as solubility and bioavailability.

The role of heterocyclic compounds in medicinal chemistry cannot be overstated. Thiazole derivatives have been extensively studied for their diverse biological activities, including antimicrobial, antiviral, and anticancer effects. The structural motif of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,6-difluorobenzamide, with its combination of thiazole and fluorinated benzamide functionalities, positions it as a versatile scaffold for further derivatization and optimization.

In conclusion, N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,6-difluorobenzamide(CAS No. 325988-67-8) is a structurally complex and pharmacologically promising compound that represents an important advancement in medicinal chemistry. Its unique combination of heterocyclic and fluorinated aromatic systems makes it a valuable tool for drug discovery and development. As research in this area continues to progress, it is likely that additional therapeutic applications for this compound will be identified.

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